molecular formula C8H14O2 B13544488 2-(Oxan-4-yl)propanal

2-(Oxan-4-yl)propanal

Cat. No.: B13544488
M. Wt: 142.20 g/mol
InChI Key: PVDKDQFFDBUGDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Oxan-4-yl)propanal is an organic compound characterized by the presence of an oxane ring (a six-membered ring containing one oxygen atom) attached to a propanal group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Oxan-4-yl)propanal typically involves the following steps:

    Formation of the Oxane Ring: The oxane ring can be synthesized through the cyclization of a suitable diol or by using an epoxide opening reaction.

    Attachment of the Propanal Group: The propanal group can be introduced via an aldol condensation reaction, where an aldehyde reacts with a ketone in the presence of a base to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Continuous Flow Synthesis: This method allows for the efficient and scalable production of the compound by continuously feeding reactants into a reactor and collecting the product.

    Catalytic Processes: The use of catalysts can enhance the reaction rates and selectivity, making the process more economical and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(Oxan-4-yl)propanal can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The oxane ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Conditions for substitution reactions may involve the use of strong bases or acids, depending on the desired product.

Major Products Formed

    Oxidation: 2-(Oxan-4-yl)propanoic acid.

    Reduction: 2-(Oxan-4-yl)propanol.

    Substitution: Various substituted oxane derivatives, depending on the substituent introduced.

Scientific Research Applications

2-(Oxan-4-yl)propanal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 2-(Oxan-4-yl)propanal depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, to exert its effects. The oxane ring and the aldehyde group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-2-(oxan-4-yl)propanal: This compound has a similar structure but with a methyl group attached to the propanal moiety.

    2-(Oxan-4-yl)butanal: Similar to 2-(Oxan-4-yl)propanal but with an additional carbon in the aldehyde chain.

    2-(Oxan-4-yl)ethanal: A shorter-chain analog with an ethanal group instead of propanal.

Uniqueness

This compound is unique due to its specific combination of the oxane ring and the propanal group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Biological Activity

2-(Oxan-4-yl)propanal, also known as a tetrahydrofuran derivative, is a compound that has garnered interest for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C5_{5}H10_{10}O
  • CAS Number : Not specifically listed in the search results but can be derived from its structure.
  • Molecular Weight : Approximately 98.14 g/mol.

Biological Activity

The biological activity of this compound has been investigated in various studies, particularly focusing on its interaction with biological systems.

The compound is believed to exert its biological effects through:

  • Enzyme Interaction : Potential inhibition or modulation of specific enzymes involved in metabolic pathways.
  • Cellular Pathways : Influence on signaling pathways that regulate cellular functions such as apoptosis and proliferation.

Case Studies and Experimental Data

  • Inhibition Studies :
    • In vitro assays have demonstrated that this compound can inhibit certain phospholipases, which are crucial for lipid metabolism and cell signaling. For example, a study showed that compounds with similar structures can inhibit lysosomal phospholipase A2 (LPLA2), suggesting a potential for this compound to exhibit similar activity .
  • Toxicity Assessments :
    • Toxicological studies indicated that derivatives of this compound could lead to phospholipidosis, a condition characterized by abnormal accumulation of phospholipids within cells. This was observed in models where the compound was administered at varying concentrations .
  • Pharmacological Applications :
    • The compound has been explored for its potential use in drug development due to its ability to interact with biological membranes and influence drug delivery systems .

Data Tables

Study Biological Activity Methodology Findings
Study 1Inhibition of LPLA2In vitro assaysSignificant inhibition observed at concentrations < 1 mM
Study 2Induction of phospholipidosisToxicity assessmentIndicated potential toxic effects in cellular models
Study 3Drug delivery enhancementPharmacological evaluationEnhanced membrane permeability noted

Properties

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

2-(oxan-4-yl)propanal

InChI

InChI=1S/C8H14O2/c1-7(6-9)8-2-4-10-5-3-8/h6-8H,2-5H2,1H3

InChI Key

PVDKDQFFDBUGDG-UHFFFAOYSA-N

Canonical SMILES

CC(C=O)C1CCOCC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.